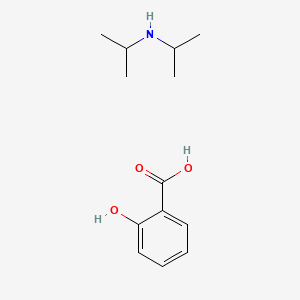Diisopropylamine salicylate
CAS No.: 36364-50-8
Cat. No.: VC1699302
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 36364-50-8 |
|---|---|
| Molecular Formula | C13H21NO3 |
| Molecular Weight | 239.31 g/mol |
| IUPAC Name | 2-hydroxybenzoic acid;N-propan-2-ylpropan-2-amine |
| Standard InChI | InChI=1S/C7H6O3.C6H15N/c8-6-4-2-1-3-5(6)7(9)10;1-5(2)7-6(3)4/h1-4,8H,(H,9,10);5-7H,1-4H3 |
| Standard InChI Key | OECDAHNURZSJPX-UHFFFAOYSA-N |
| SMILES | CC(C)NC(C)C.C1=CC=C(C(=C1)C(=O)O)O |
| Canonical SMILES | CC(C)NC(C)C.C1=CC=C(C(=C1)C(=O)O)O |
Introduction
Chemical Identity and Structure
Diisopropylamine salicylate is a salt formed by the reaction between diisopropylamine, a secondary amine, and salicylic acid, a monohydroxybenzoic acid. The compound represents a 1:1 molecular ratio between these components, resulting in a distinctive chemical structure with both basic and acidic functional groups .
Molecular Characteristics
Diisopropylamine salicylate is characterized by specific molecular attributes that define its chemical identity:
| Property | Value |
|---|---|
| CAS Number | 36364-50-8 |
| Molecular Formula | C₁₃H₂₁NO₃ |
| Molecular Weight | 239.31100 g/mol |
| Exact Mass | 239.15200 |
| Synonyms | Salicylic acid compound with diisopropyl amine (1:1); Benzoic acid, 2-hydroxy-, compound with N-(1-methylethyl)-2-propanamine (1:1) |
The compound can be understood as a salt where the carboxylic acid group of salicylic acid donates a proton to the nitrogen atom of diisopropylamine, forming an ionic bond between the negatively charged salicylate anion and the positively charged diisopropylammonium cation .
Structural Components
The diisopropylamine component of this salt is a secondary amine with the formula (Me₂CH)₂NH, where Me represents a methyl group. In its pure form, diisopropylamine is a colorless liquid with an ammonia-like odor . The salicylic acid component (2-hydroxybenzoic acid) contributes a carboxylic acid group and a hydroxyl group attached to a benzene ring.
Physical and Chemical Properties
Understanding the physical and chemical properties of diisopropylamine salicylate is crucial for its proper handling, storage, and application in various contexts.
Physical Properties
Diisopropylamine salicylate exhibits specific physical characteristics that influence its behavior in different environments:
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Boiling Point | 336.3°C at 760 mmHg |
| Flash Point | 144.5°C |
| LogP | 2.87410 |
| Polar Surface Area (PSA) | 69.56000 |
These properties indicate that diisopropylamine salicylate has a relatively high boiling point and flash point, suggesting thermal stability under normal conditions .
Chemical Reactivity
The chemical reactivity of diisopropylamine salicylate can be inferred from the properties of its constituent components. The diisopropylamine portion contains a nitrogen atom with a lone pair of electrons, making it basic and nucleophilic. The bulky isopropyl groups surrounding the nitrogen atom create steric hindrance, affecting its reactivity compared to less hindered amines .
The salicylate portion contributes acidic properties through its carboxylic acid group, while the hydroxyl group attached to the benzene ring can participate in hydrogen bonding and other interactions. This combination of functional groups leads to a chemical entity with amphiphilic characteristics.
Synthesis Methods
The synthesis of diisopropylamine salicylate can be approached through different methodologies, primarily involving acid-base neutralization reactions.
Direct Neutralization Method
The most straightforward synthesis method involves the direct neutralization of salicylic acid with diisopropylamine:
-
Salicylic acid is dissolved in an appropriate solvent (typically an alcohol or ether).
-
Diisopropylamine is added dropwise to the solution under controlled temperature conditions.
-
The neutralization reaction proceeds, forming diisopropylamine salicylate.
-
The product can be isolated through solvent evaporation, precipitation, or crystallization techniques.
The reaction stoichiometry typically follows a 1:1 molar ratio, in accordance with the final salt composition .
Alternative Synthetic Approaches
While direct information on alternative synthesis methods for diisopropylamine salicylate is limited in the search results, potential approaches could draw from general salt formation strategies. These might include:
-
Ion exchange reactions using existing salicylate salts and diisopropylamine derivatives.
-
Controlled acidification of diisopropylamine with salicylic acid derivatives.
-
Metathesis reactions involving other diisopropylamine salts and salicylates.
Applications and Uses
Diisopropylamine salicylate finds applications across multiple fields, leveraging both the properties of salicylic acid and diisopropylamine.
Industrial Applications
The industrial applications of diisopropylamine salicylate may relate to the known uses of its components:
-
Diisopropylamine is commonly used in the production of herbicides such as diallate and triallate, as well as in the vulcanization of rubber .
-
Salicylates are employed in various industrial processes including fragrance fixation, UV absorption, and preservation.
The salt form might offer advantages in stability, handling, or specific functional properties compared to the individual components.
Research Applications
In research contexts, diisopropylamine salicylate may serve as:
-
A precursor or intermediate in organic synthesis
-
A model compound for studying salt formation and crystal engineering
-
An agent for structure-activity relationship studies in pharmaceutical research
Comparative Analysis with Related Compounds
To provide context for understanding diisopropylamine salicylate, it is valuable to compare it with related compounds.
Comparison with Other Salicylate Salts
Different amine counterions can significantly affect the properties of salicylate salts:
| Salicylate Salt | Key Differences |
|---|---|
| Sodium Salicylate | Higher water solubility, inorganic counterion |
| Methyl Salicylate | Ester rather than salt, liquid at room temperature |
| Diisopropylamine Salicylate | Organic counterion, potentially different solubility profile |
Comparison with Related Diisopropylamine Derivatives
Diisopropylamine forms various salts and derivatives with distinct properties:
-
Lithium diisopropylamide (LDA): A strong, non-nucleophilic base widely used in organic synthesis .
-
N,N-Diisopropylethylamine (Hünig's base): A more hindered derivative used as a selective base in organic synthesis.
-
Diisopropylammonium bromide: A room-temperature organic ferroelectric material with potential applications in electronic devices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume